molecular formula C13H21O4- B1664619 4-Octyl Itaconate CAS No. 3133-16-2

4-Octyl Itaconate

Cat. No.: B1664619
CAS No.: 3133-16-2
M. Wt: 241.30 g/mol
InChI Key: GIRJEIMINMHXQS-UHFFFAOYSA-M
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Description

4-Octyl Itaconate is a derivative of itaconate, a metabolite derived from the tricarboxylic acid cycle. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases. The compound is characterized by the presence of an octyl group attached to the itaconate backbone, which enhances its cell permeability and stability .

Mechanism of Action

Target of Action

4-Octyl Itaconate (4-OI) primarily targets several key proteins and genes in the body. These include MMP9, MMP2, SIRT1, PPARA, PTPRC, NOS3, TLR2, and HSP90AA1 . These targets play crucial roles in various biological functions and signaling pathways, particularly those related to inflammation and oxidative stress .

Mode of Action

4-OI interacts with its targets through a process known as alkylation. For instance, it directly alkylates the glycolytic enzyme GAPDH, decreasing its enzyme activity . It also alkylates cysteine residues on proteins such as KEAP1, enabling the activation of the anti-inflammatory transcription factor Nrf2 .

Biochemical Pathways

4-OI affects several biochemical pathways. It is involved in regulating inflammatory imbalance, immunosuppression, and oxidative stress in developing conditions like sepsis . It also activates the Nrf2/Sirt3 pathway through AKT and ERK1/2 phosphorylation , and inhibits aerobic glycolysis by targeting GAPDH .

Pharmacokinetics

4-OI is a cell-permeable itaconate derivative . This property allows it to cross cell membranes and exert its effects within cells.

Result of Action

The action of 4-OI leads to several molecular and cellular effects. It reduces inflammation by decreasing cytokine production and macrophage infiltration . It also reduces oxidative stress by decreasing reactive oxygen species (ROS) levels and boosting antioxidants such as HO-1 and NQO1 . Furthermore, 4-OI promotes mitophagy , protects against lipopolysaccharide-induced lethality in vivo , and inhibits cytokine release .

Action Environment

The action of 4-OI can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria, can enhance the protective effects of 4-OI . Additionally, the presence of certain metabolites or conditions that induce oxidative stress or inflammation can potentially modulate the efficacy and stability of 4-OI .

Biochemical Analysis

Biochemical Properties

4-Octyl Itaconate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with glyceraldehyde 3-phosphate dehydrogenase, an enzyme involved in glycolysis. This compound inhibits this enzyme, thereby obstructing glycolysis in macrophages . Additionally, this compound modifies cysteine residues within protein targets, which contributes to its anti-inflammatory effects . This compound also interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . This compound also influences cell signaling pathways, such as the Nrf2 pathway, which leads to the activation of antioxidant responses . In respiratory epithelial cells, this compound reduces the production of eosinophil-targeted chemokines, which helps alleviate airway inflammation . Furthermore, it affects gene expression by modulating the activity of transcription factors like Nrf2 and ATF3 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to and modifying cysteine residues within target proteins, such as glyceraldehyde 3-phosphate dehydrogenase . This modification inhibits the enzyme’s activity, leading to a reduction in glycolysis. Additionally, this compound activates the Nrf2 pathway by modifying the cysteine residues of Keap1, a protein that inhibits Nrf2 under normal conditions . This activation results in the upregulation of antioxidant genes and the suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its anti-inflammatory properties over extended periods . In in vitro studies, this compound has been found to inhibit the activation and proliferation of microglial cells and astrocytes, reduce neuronal death, and relieve cognitive dysfunction in hypoxic-ischemic encephalopathy models . These effects are sustained over time, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, this compound ameliorated glycemic deterioration and improved glucose metabolism at specific dosages . At higher doses, it may exhibit toxic or adverse effects, such as excessive inhibition of glycolysis and disruption of cellular metabolism . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby affecting metabolic flux and reducing the production of pro-inflammatory metabolites . Additionally, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the suppression of oxidative stress . These interactions highlight the compound’s role in modulating cellular metabolism and immune responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its cell-permeable nature. Unlike its parent compound, itaconate, which is highly polar and cannot easily cross cell membranes, this compound can permeate cells without the need for specific transporters . Once inside the cell, it may be converted into itaconate by intracellular esterases . This conversion allows this compound to exert its effects within various cellular compartments and tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to modify cysteine residues within target proteins. This compound has been shown to target the nuclear export protein CRM1, leading to the accumulation of viral ribonucleoproteins in the nucleus and inhibiting viral replication . Additionally, this compound activates the Nrf2 pathway by modifying Keap1 in the cytoplasm, resulting in the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant genes . These interactions highlight the compound’s ability to modulate cellular processes at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octyl Itaconate can be synthesized through the esterification of itaconic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The industrial process also incorporates advanced purification techniques such as chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Octyl Itaconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Octyl Itaconate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

4-Octyl Itaconate is compared with other itaconate derivatives such as:

This compound stands out due to its enhanced cell permeability and stability, making it a more effective compound for therapeutic applications .

Properties

CAS No.

3133-16-2

Molecular Formula

C13H21O4-

Molecular Weight

241.30 g/mol

IUPAC Name

3-octan-4-yloxycarbonylbut-3-enoate

InChI

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1

InChI Key

GIRJEIMINMHXQS-UHFFFAOYSA-M

SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)O

Canonical SMILES

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Octyl Itaconate;  4 Octyl Itaconate;  4-Octyl-Itaconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-OI exert its anti-inflammatory effects?

A1: 4-OI primarily exerts its anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [, , , , , , , , , , ] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby reducing oxidative stress and inflammation. [, , , , ] 4-OI achieves this by binding to Kelch-like ECH-associated protein 1 (KEAP1), disrupting the KEAP1-NRF2 complex, and allowing NRF2 to translocate to the nucleus. [, ]

Q2: Does 4-OI affect other pathways besides NRF2?

A2: Yes, 4-OI has been shown to modulate other pathways besides NRF2. For instance, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. [, , ] This inhibition contributes to the suppression of pro-inflammatory cytokine production, further dampening inflammation. [, , ]

Q3: Are there differences in the effects of 4-OI compared to itaconate itself?

A3: Research suggests that 4-OI and itaconate, while structurally related, exhibit distinct immunological and metabolic effects. [] 4-OI, being more electrophilic, induces a stronger NRF2 activation compared to itaconate. [] Additionally, while 4-OI effectively inhibits type I interferon responses, itaconate primarily targets succinate dehydrogenase (SDH) and ten-eleven translocation (TET2) enzymes. []

Q4: What disease models have been used to investigate the therapeutic potential of 4-OI?

A4: 4-OI has shown promising results in various preclinical models of diseases involving inflammation and oxidative stress. These include models of:

  • Acute lung injury (ALI): Studies have demonstrated that 4-OI reduces inflammation, oxidative stress, and lung tissue injury in LPS-induced ALI. [, , , ]
  • Sepsis: 4-OI has demonstrated beneficial effects in sepsis models by reducing inflammation, improving survival rates, and protecting against organ injury. [, , ]
  • Liver injury: Research suggests that 4-OI can mitigate liver injury induced by various factors like Concanavalin A, LPS/D-galactosamine, and carbon tetrachloride, likely by inhibiting inflammation, oxidative stress, and apoptosis. [, , ]
  • Osteoarthritis: Studies using in vitro and in vivo models of osteoarthritis indicate that 4-OI can protect chondrocytes against degeneration, oxidative stress, and ferroptosis, potentially by inhibiting GPX4 methylation. []
  • Systemic Sclerosis (SSc): 4-OI has been shown to reduce collagen production and inflammatory cytokine release in SSc dermal fibroblasts, suggesting potential anti-fibrotic effects. []

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